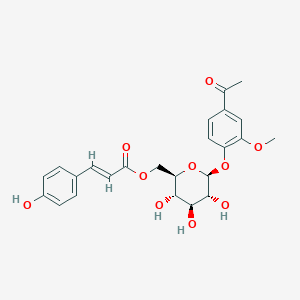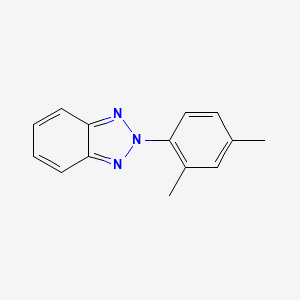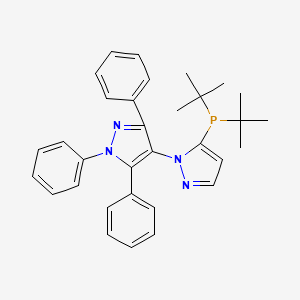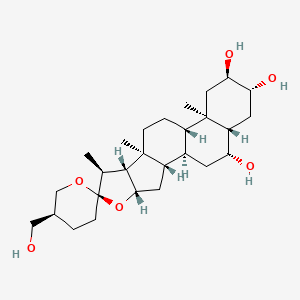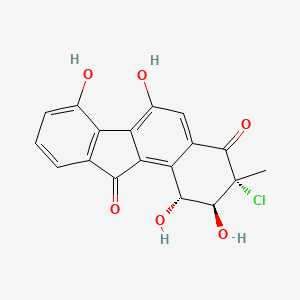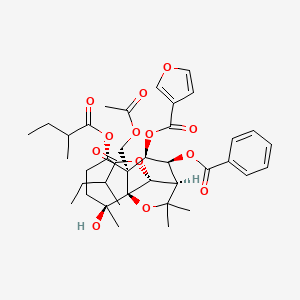
Scutebarbatine F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scutebarbatine F is a diterpene alkaloid of group of neo-clerodanes isolated from the whole plants of Scutellaria barbata and has been shown to exhibit neoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a diterpene alkaloid, a pyridine alkaloid, an acetate ester, an organic heterotetracyclic compound and an oxaspiro compound.
Scientific Research Applications
Cytotoxic Activities
Scutebarbatine F, along with other neo-clerodane diterpenoid alkaloids from Scutellaria barbata, has shown significant cytotoxic activities against various human cancer cell lines, such as HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with IC50 values in the range of 3.9-7.8 µM (Dai et al., 2006).
Biotransformation and Biological Evaluation
Scutebarbatine F underwent biotransformation by Streptomyces sp., resulting in nine new metabolites, scutebarbatine F1–F9. These compounds showed cytotoxic activities against the H460 cancer cell line and anti-influenza A virus activity (Zhang et al., 2021).
Structural Analysis and Cytotoxic Evaluation
Scutebarbatine F was structurally analyzed along with other neo-clerodane diterpenoids. Some compounds, including scutebarbatine F, exhibited cytotoxic activity against HL-60 (human leukemia), MCF7 (human breast cancer), and LLC (Lewis lung carcinoma) cancer cell lines (Lee et al., 2010).
Antitumor Activity
Scutebarbatine A, closely related to scutebarbatine F, showed antitumor effects on A549 cells via apoptosis in a concentration-dependent manner. It was found to up-regulate expressions of caspase-3 and 9, and down-regulate Bcl-2 in A549 cells, demonstrating significant antitumor effects both in vivo and in vitro (Yang et al., 2014).
Docking Studies and Antimicrobial Action
Docking studies of alkaloids isolated from the Scutellaria genus, including scutebarbatine variants, showed significant affinities to bacterial proteins. These compounds are potential inhibitors of cell wall synthesis, contributing to their antimicrobial actions (SriDharani et al., 2016).
properties
Molecular Formula |
C30H37NO9 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
[(1S,3S,4aR,5S,6R,6aR,10aS,10bS)-1,5-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H37NO9/c1-17-9-7-11-21-27(17,4)24(39-26(35)20-10-8-12-31-15-20)25(38-19(3)33)29(6)28(21,5)22(37-18(2)32)13-30(40-29)14-23(34)36-16-30/h8-10,12,15,21-22,24-25H,7,11,13-14,16H2,1-6H3/t21-,22-,24-,25-,27-,28-,29-,30-/m0/s1 |
InChI Key |
PGDYKRFBYIVCFR-VCKVKWFOSA-N |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2([C@H](C[C@]4(O3)CC(=O)OC4)OC(=O)C)C)C)OC(=O)C)OC(=O)C5=CN=CC=C5)C |
SMILES |
CC1=CCCC2C1(C(C(C3(C2(C(CC4(O3)CC(=O)OC4)OC(=O)C)C)C)OC(=O)C)OC(=O)C5=CN=CC=C5)C |
Canonical SMILES |
CC1=CCCC2C1(C(C(C3(C2(C(CC4(O3)CC(=O)OC4)OC(=O)C)C)C)OC(=O)C)OC(=O)C5=CN=CC=C5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



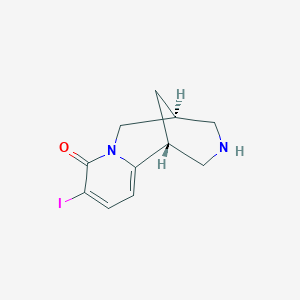
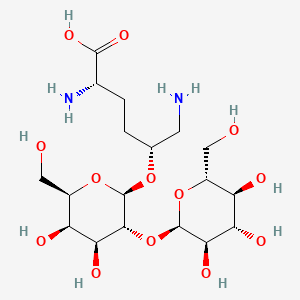
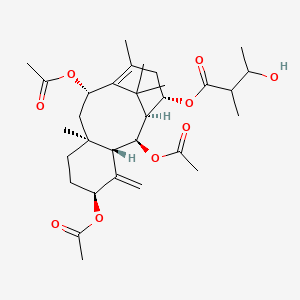


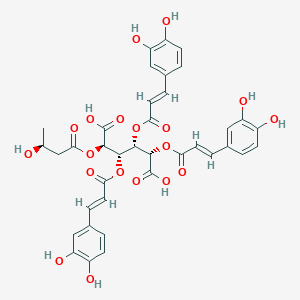
![4-Fluoro[bis(4-hydroxyphenyl)methylene]cyclohexane](/img/structure/B1243528.png)
